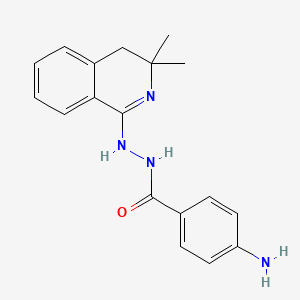
N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MNPA is a member of the acetamide family and has a molecular weight of 347.35 g/mol.
作用机制
The mechanism of action of N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide is not fully understood. However, studies have suggested that N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide exerts its antitumor activity by inhibiting the activity of certain enzymes, such as topoisomerase II and histone deacetylase. N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide has also been found to induce the expression of certain genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide has been found to have several biochemical and physiological effects. Studies have shown that N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide can induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death. N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide has also been found to inhibit the migration and invasion of cancer cells, which is a crucial step in the metastasis of cancer.
实验室实验的优点和局限性
N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide also has potent antitumor activity against various cancer cell lines, making it an attractive candidate for drug development. However, N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide also has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide research. One potential direction is to optimize the synthesis method to improve the yield and purity of N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide. Another direction is to investigate the potential of N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide as a therapeutic agent for other diseases, such as neurodegenerative diseases and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide and to identify potential drug targets for the development of new drugs.
合成方法
N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide can be synthesized using a multistep reaction process involving the condensation of 4-methoxybenzylamine with 2-(4-nitrophenoxy)acetic acid. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a coupling agent, such as N,N'-dicyclohexylcarbodiimide. The resulting product is then purified using column chromatography to obtain pure N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide.
科学研究应用
N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide has been extensively studied for its potential use in developing new drugs for the treatment of various diseases. One of the most promising applications of N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide is in the field of cancer research. Studies have shown that N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
属性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-22-14-6-2-12(3-7-14)10-17-16(19)11-23-15-8-4-13(5-9-15)18(20)21/h2-9H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIHIJSDPGNPMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5834928.png)

![2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide](/img/structure/B5834953.png)
![ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5834962.png)

![2-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5834974.png)

![3-(4-chlorophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5834988.png)
![1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5834998.png)
![1-[(3,4-dimethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5835001.png)

![N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B5835021.png)
![9-oxo-N-phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5835031.png)
